

# (R,R)-Lrrk2-IN-7: An Examination of Off-Target Kinase Inhibition

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## Compound of Interest

Compound Name: (R,R)-Lrrk2-IN-7

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**(R,R)-Lrrk2-IN-7** is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in the study of Parkinson's disease. While designed for high specificity, a comprehensive understanding of its interaction with the broader human kinome is crucial for its application in research and potential therapeutic development. This guide provides a comparative analysis of the inhibitory activity of **(R,R)-Lrrk2-IN-7** against other kinases, supported by experimental data.

**Note on Nomenclature:** The majority of published data refers to the compound LRRK2-IN-1. It is presumed that **(R,R)-Lrrk2-IN-7** is a specific stereoisomer of or a closely related analog to LRRK2-IN-1. The data presented here is based on studies conducted with LRRK2-IN-1.

## Kinase Selectivity Profile

LRRK2-IN-1 has demonstrated a high degree of selectivity in broad-panel kinase screening. In a comprehensive study, LRRK2-IN-1 was profiled against a panel of 442 distinct kinases. At a concentration of 10  $\mu$ M, it inhibited only 12 of these kinases by more than 90%<sup>[1]</sup>. This high selectivity is a critical attribute for a chemical probe, minimizing the potential for confounding off-target effects.

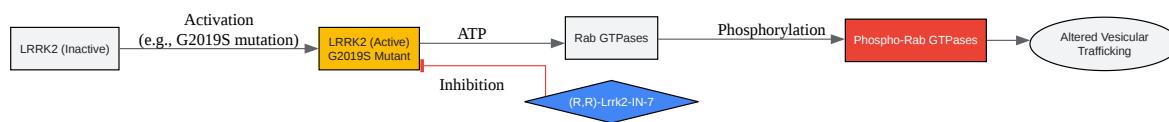
The table below summarizes the quantitative data for the off-target kinases inhibited by LRRK2-IN-1.

Target Kinase	Inhibition Assay Type	IC50 (nM)	Binding Assay Type	Kd (nM)
LRRK2 (Wild-Type)	Enzymatic	13	-	-
LRRK2 (G2019S Mutant)	Enzymatic	6	-	-
DCLK1	-	-	KINOMEscan™	160
DCLK2	Enzymatic	45	KINOMEscan™	180
MAPK7 (ERK5)	Cellular	160	KINOMEscan™	260
PLK4	-	-	KINOMEscan™	1300
RPS6KA2 (RSK3)	-	>1000	KINOMEscan™	1800
RPS6KA6 (RSK4)	-	>1000	KINOMEscan™	2900
AURKB	Enzymatic	>1000	-	-
CHEK2	Enzymatic	>1000	-	-
MKNK2	Enzymatic	>1000	-	-
MYLK	Enzymatic	>1000	-	-
NUAK1	Enzymatic	>1000	-	-
PLK1	Enzymatic	>1000	-	-

## LRRK2 Signaling and Inhibition

Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to an increased risk of Parkinson's disease. These mutations often lead to hyperactivation of the LRRK2 kinase. LRRK2 is a multi-domain protein with a central kinase domain that phosphorylates various substrates, including a subset of Rab GTPases, thereby influencing vesicular trafficking and other cellular processes. **(R,R)-Lrrk2-IN-7** acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of its substrates.

LRRK2 Signaling Pathway and Inhibition

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Caption: LRRK2 signaling pathway and its inhibition by **(R,R)-Lrrk2-IN-7**.

## Experimental Protocols

The determination of kinase inhibition profiles is a critical step in the characterization of a kinase inhibitor. The data presented in this guide were generated using two primary methodologies: biochemical enzymatic assays and competitive binding assays.

### Biochemical Enzymatic Assays

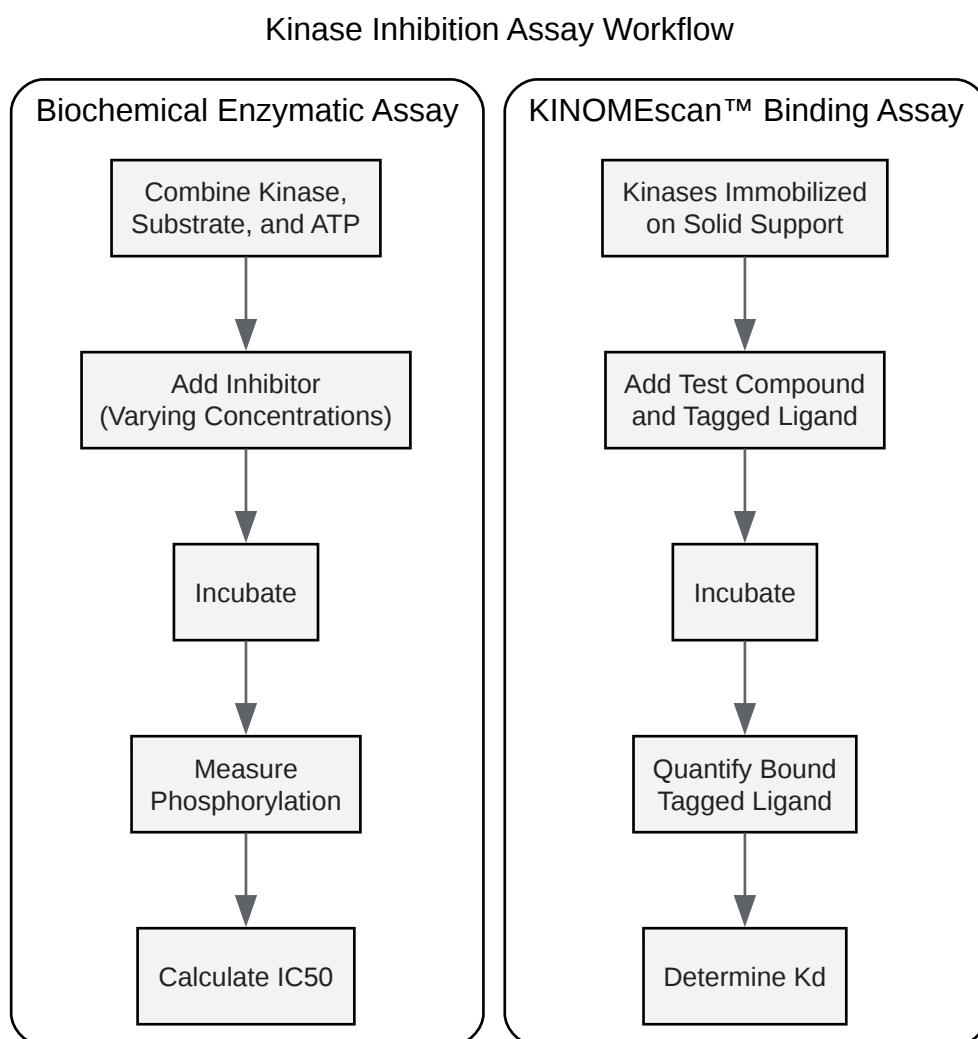
These assays directly measure the catalytic activity of a kinase in the presence of an inhibitor.

- **Reaction Setup:** The kinase, a specific substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.
- **Inhibitor Addition:** A range of concentrations of the inhibitor is added to the reaction wells.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature.
- **Detection:** The extent of substrate phosphorylation is quantified. This is often achieved by measuring the incorporation of radiolabeled phosphate (from  $[\gamma-^{32}\text{P}]$ ATP) into the substrate or by using phosphorylation-specific antibodies in an ELISA or Western blot format.

- Data Analysis: The inhibitor concentration that reduces kinase activity by 50% (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

## KINOMEscan™ Competitive Binding Assay

This method assesses the ability of a compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.



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Caption: Generalized workflows for kinase inhibition assays.

- Assay Principle: The assay measures the amount of a test compound that binds to a kinase of interest by preventing the binding of a known, tagged ligand.

- Components: A DNA-tagged kinase, the test compound, an immobilized ligand, and a detection system.
- Procedure: The kinase is incubated with the test compound and the immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
- Data Analysis: The dissociation constant (Kd), a measure of binding affinity, is determined. A lower Kd value indicates a higher affinity of the compound for the kinase.

## Conclusion

The available data for LRRK2-IN-1, a close analog of **(R,R)-Lrrk2-IN-7**, indicates a high degree of selectivity for LRRK2 over a large panel of human kinases. While a small number of off-target kinases have been identified, the inhibitory concentrations for most of these are significantly higher than for LRRK2. This selectivity profile supports its use as a valuable tool for investigating LRRK2 biology and as a promising starting point for the development of therapeutic agents for Parkinson's disease. Researchers should, however, remain mindful of the potential for off-target effects, particularly when using the inhibitor at high concentrations.

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## References

- 1. Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
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